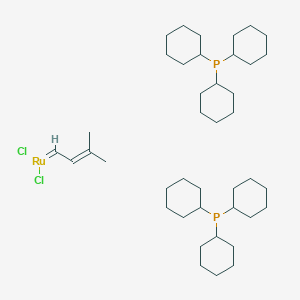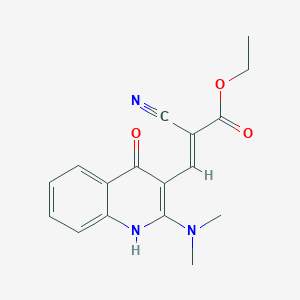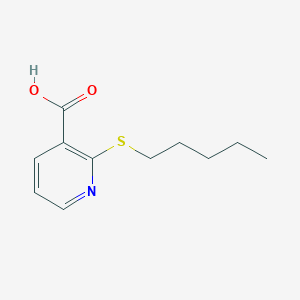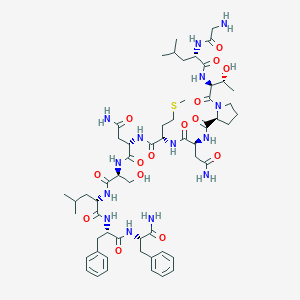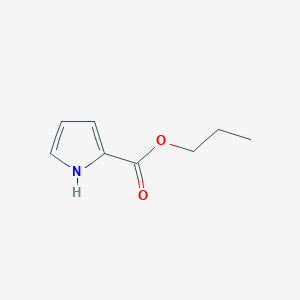
propyl 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1H-pyrrole-2-carboxylate, also known as PPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPC is a pyrrole derivative and has been studied for its ability to modulate various biological processes.
Mechanism Of Action
The exact mechanism of action of propyl 1H-pyrrole-2-carboxylate is still not fully understood. However, it has been suggested that propyl 1H-pyrrole-2-carboxylate may modulate various biological processes by interacting with specific receptors or enzymes. In cancer cells, propyl 1H-pyrrole-2-carboxylate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In the brain, propyl 1H-pyrrole-2-carboxylate has been shown to modulate neurotransmitter systems by interacting with GABA receptors and inhibiting the reuptake of dopamine and serotonin.
Biochemical and Physiological Effects:
propyl 1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, propyl 1H-pyrrole-2-carboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In the brain, propyl 1H-pyrrole-2-carboxylate has been shown to have neuroprotective effects, improve cognitive function, and modulate neurotransmitter systems. propyl 1H-pyrrole-2-carboxylate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using propyl 1H-pyrrole-2-carboxylate in lab experiments is its relatively simple synthesis method. propyl 1H-pyrrole-2-carboxylate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using propyl 1H-pyrrole-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. propyl 1H-pyrrole-2-carboxylate also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of propyl 1H-pyrrole-2-carboxylate. In the field of cancer research, further studies are needed to determine the optimal dosage and administration of propyl 1H-pyrrole-2-carboxylate for the treatment of various types of cancer. In the field of neuroscience, further studies are needed to determine the exact mechanism of action of propyl 1H-pyrrole-2-carboxylate and its potential use in the treatment of neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of propyl 1H-pyrrole-2-carboxylate in human clinical trials.
Synthesis Methods
Propyl 1H-pyrrole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethyl pyrrole with ethyl oxalyl chloride, followed by the reaction with propylamine. The final product is obtained by acid hydrolysis of the ester intermediate. The synthesis of propyl 1H-pyrrole-2-carboxylate is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Propyl 1H-pyrrole-2-carboxylate has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, propyl 1H-pyrrole-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of neuroscience, propyl 1H-pyrrole-2-carboxylate has been studied for its neuroprotective effects and its ability to modulate neurotransmitter systems. propyl 1H-pyrrole-2-carboxylate has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
properties
CAS RN |
173908-62-8 |
|---|---|
Product Name |
propyl 1H-pyrrole-2-carboxylate |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 |
InChI Key |
UDGJAVHADMBUGS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CN1 |
Canonical SMILES |
CCCOC(=O)C1=CC=CN1 |
synonyms |
1H-Pyrrole-2-carboxylicacid,propylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



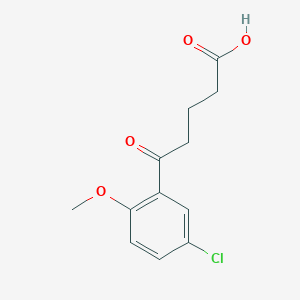
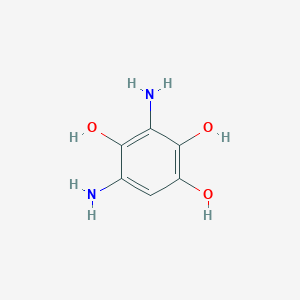
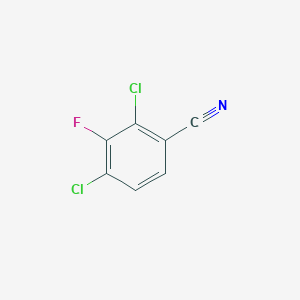
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
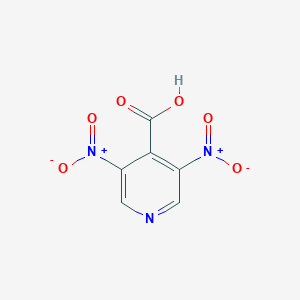
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
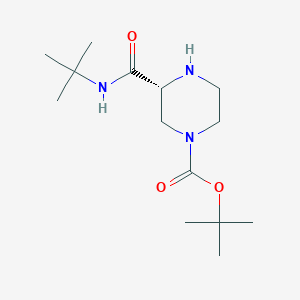
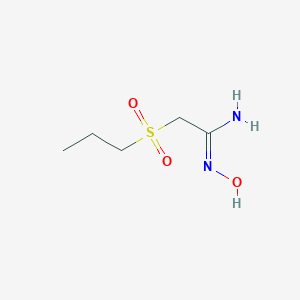
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
